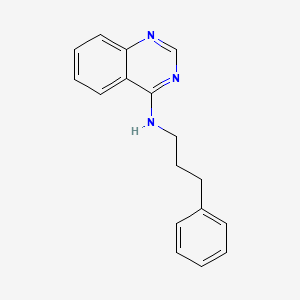

(3-Phenyl-propyl)-quinazolin-4-yl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-phenylpropyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-2-7-14(8-3-1)9-6-12-18-17-15-10-4-5-11-16(15)19-13-20-17/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPMCZLOWYUSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Preclinical Investigations of N 3 Phenylpropyl Quinazolin 4 Amine and Quinazoline Analogs

Anticancer Potential and Antitumor Activity

The quinazoline (B50416) scaffold is a cornerstone in the development of modern anticancer therapies. nih.govnih.gov Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological applications, most notably in oncology. nih.gov The therapeutic efficacy of these compounds is largely attributed to their ability to interfere with critical cellular processes that drive tumor growth and proliferation. mdpi.comresearchgate.net

Broad-Spectrum Antitumor Effects in Cell Lines

Quinazoline derivatives have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. researchgate.netmdpi.com In vitro studies have consistently shown the ability of these compounds to inhibit the proliferation of various cancer cell types. For instance, a novel series of quinazoline derivatives displayed inhibitory activity against MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 and A549 (lung cancer), and H1975 (non-small cell lung cancer) cell lines. mdpi.com One particular compound from this series, compound 18 , exhibited a potent antiproliferative effect against MGC-803 cells with an IC50 value of 0.85 μM. mdpi.com

Another study highlighted a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives that were screened for their antitumor activity against MCF-7, HeLa (cervical cancer), HepG2 (liver cancer), and HCT-8 (colon cancer) cell lines. researchgate.net Notably, five of these compounds showed broad-spectrum activity, surpassing the efficacy of the standard drug, Doxorubicin, against all four cell lines. researchgate.net The MCF-7 cell line was found to be particularly sensitive to these derivatives. researchgate.net

The versatility of the quinazoline scaffold allows for molecular hybridization, creating hybrid compounds with enhanced antitumor efficacy. frontiersin.org For example, hybrids of quinazolinone and allylphenyl quinoxaline (B1680401) have shown significant anticancer activity against HeLa, MIAPaCa (pancreatic cancer), MDA-MB-231 (breast cancer), and IMR32 (neuroblastoma) cell lines. frontiersin.org Similarly, purine-quinazoline hybrids have demonstrated anticancer potency in cytotoxic studies against NCI-60 cell lines. frontiersin.org

Table 1: In Vitro Cytotoxicity of Selected Quinazoline Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18 | MGC-803 (Gastric) | 0.85 | mdpi.com |

| Quinazolinone derivative 8h | SKLU-1 (Lung) | 23.09 µg/mL | vnu.edu.vn |

| MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn | |

| HepG-2 (Liver) | 30.19 µg/mL | vnu.edu.vn | |

| Quinazoline-4(3H)-one derivative 8a | MCF-7 (Breast) | 15.85 | nih.gov |

| SW480 (Colon) | 17.85 | nih.gov | |

| Erlotinib (Reference) | MCF-7 (Breast) | 9.9 | nih.gov |

Targeted Therapy Approaches in Oncology (e.g., kinase inhibitors)

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly tyrosine kinases (TKs). mdpi.comekb.eg These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. mdpi.com Several FDA-approved anticancer drugs, including gefitinib (B1684475), erlotinib, and lapatinib, are quinazoline-based tyrosine kinase inhibitors (TKIs). nih.govmdpi.com

These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and blocking its catalytic activity. mdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a key structural feature that facilitates this interaction. mdpi.com Research has focused on developing quinazoline derivatives that target specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.commdpi.com

For example, novel 2-chloro-4-anilino-quinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2. mdpi.com Vandetanib, another quinazoline derivative, targets the VEGF receptor, which is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. frontiersin.org The development of irreversible TKIs is another strategy to overcome tumor resistance that can emerge with reversible inhibitors. ekb.eg

The versatility of the quinazoline scaffold has also led to the development of dual inhibitors that target multiple signaling pathways. For instance, quinazoline-based compounds that dually inhibit histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks) have been investigated as potential cancer therapeutics. nih.gov Dysregulation of the PI3K/AKT/mTOR signaling pathway is common in many cancers, making it an attractive target. nih.gov

Preclinical in vitro Evaluation Models (e.g., cytotoxicity assays, cell viability assays)

The initial preclinical assessment of the anticancer potential of novel quinazoline derivatives relies heavily on in vitro evaluation models. vnu.edu.vn These assays are designed to determine the cytotoxic and antiproliferative effects of the compounds on cultured cancer cells. doi.orgnih.gov

A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. doi.orgresearchgate.net In this assay, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. doi.org This allows for the determination of the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. researchgate.net

Researchers utilize panels of various human cancer cell lines to assess the broad-spectrum activity and selectivity of the synthesized compounds. researchgate.netmdpi.com For example, the antiproliferative activity of newly synthesized quinazolinone derivatives has been evaluated against human non-small cell lung cancer (A549), prostate cancer (PC-3), and liver cancer (SMMC-7721) cell lines using the MTT assay. nih.gov

In addition to assessing cytotoxicity, in vitro models are also used to investigate the mechanisms of action. For instance, flow cytometry analysis can be employed to study the effects of a compound on the cell cycle and to determine if it induces apoptosis (programmed cell death). nih.gov Wound healing assays and transwell assays are used to evaluate the impact of a compound on cancer cell migration, a key process in metastasis. nih.gov

Preclinical in vivo Efficacy Studies (e.g., animal models of cancer)

Following promising in vitro results, the antitumor efficacy of quinazoline derivatives is further evaluated in preclinical in vivo studies using animal models of cancer. mdpi.comnih.gov These studies are crucial for assessing the therapeutic potential of a compound in a whole-organism setting.

Xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. mdpi.comnih.gov For example, the in vivo antitumor effect of a novel quinazoline derivative, compound 18 , was investigated in a xenograft model carrying MGC-803 cells. mdpi.com The study found that this compound significantly reduced the average tumor volume and weight without affecting the body weight of the mice. mdpi.com Similarly, the efficacy of new covalent quinazoline inhibitors has been tested in NCI-H1975 lung cancer xenografts in mice. nih.gov

Other animal models include Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov In these models, the antitumor potency is assessed by measuring parameters such as the increase in mean survival time of the treated mice compared to untreated controls, as well as changes in hematological parameters. nih.gov The effect on solid tumors in the DLA model is evaluated by measuring tumor volume and weight, and the percentage of tumor inhibition. nih.gov For instance, one study found that a quinazoline analog, at an optimal dose, enhanced the mean survival time of mice with EAC and significantly restored hematological parameters towards normal. nih.gov

Antimicrobial Properties

In addition to their anticancer potential, quinazoline and its derivatives have been investigated for their antimicrobial properties. nih.gov The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial agents, and heterocyclic compounds like quinazolines represent a promising area of research. eco-vector.com

Antibacterial Activity

The quinazoline nucleus has been identified as a pharmacophore with potential antibacterial activity. eco-vector.comsemanticscholar.org Structure-activity relationship studies have indicated that substitutions at various positions on the quinazoline ring can significantly influence their antimicrobial efficacy. nih.gov

Various quinazolinone derivatives have been screened for their in vitro antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. semanticscholar.orgmdpi.com For example, studies have evaluated the activity of these compounds against nosocomial pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com One study found that a quinazoline derivative containing a naphthyl radical exhibited a bacteriostatic effect against both of these pathogens, which was attributed to an increase in the compound's hydrophobicity, allowing for better solubility in the bacterial cell membrane. eco-vector.com

The antibacterial activity of quinazolinone derivatives has also been tested against other bacteria such as Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. eco-vector.comnih.gov In some cases, the synthesized compounds have shown significant antibacterial activity, with some derivatives exhibiting higher potency against specific bacterial strains. semanticscholar.orgresearchgate.net For instance, certain 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives showed potent activity against Proteus vulgaris and Bacillus subtilis. researchgate.net The antimicrobial activity is often determined using methods like the agar (B569324) well diffusion method or by determining the minimum inhibitory concentration (MIC). mdpi.com

Table 2: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Naphthyl-containing quinazolinone | Staphylococcus aureus | Bacteriostatic | eco-vector.com |

| Streptococcus pneumoniae | Bacteriostatic | eco-vector.com | |

| Compound 9a | Proteus vulgaris | Zone of inhibition: 1.1 cm | researchgate.net |

| Bacillus subtilis | Zone of inhibition: 1.4 cm | researchgate.net | |

| Compound 9h | Proteus vulgaris | Zone of inhibition: 1.2 cm | researchgate.net |

| Bacillus subtilis | Zone of inhibition: 1.0 cm | researchgate.net |

Antifungal Activity

Although direct studies on the antifungal properties of N-(3-Phenylpropyl)quinazolin-4-amine were not identified in the current literature, numerous quinazoline and quinazolinone analogs have demonstrated notable antifungal effects. The core structure is a versatile pharmacophore, and modifications at various positions significantly influence its antifungal potency.

Research has shown that certain 2,3-disubstituted quinazolin-4(3H)-ones exhibit good activity against various fungal strains. nih.gov For instance, the introduction of a pyrazole (B372694) moiety has been explored, with some pyrazolyl-quinazolin-4(3H)-ones showing in vitro activity against fungal microorganisms. researchgate.net Similarly, a series of 3-alkylquinazolin-4-one derivatives were synthesized and tested, revealing that compounds like 6-bromo-3-propylquinazolin-4-one (B7488161) possess good antifungal activity against fungi such as Gibberella zeae and Fusarium oxysporum. nih.gov Another study highlighted that newly synthesized pyrazol-quinazolinone compounds exhibited significant inhibitory effects against several plant pathogenic fungi, with one compound showing a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com

The presence and nature of substituents play a crucial role. For example, some studies indicate that compounds with chlorine atoms show a more pronounced inhibitory effect on certain fungi like Rhizoctonia solani AG1, while those with a cyano group are more effective against others. mdpi.com Acylhydrazone quinazolines have also been synthesized and shown significant activity against fungi like Aspergillus niger and Aspergillus fumigatus. nih.gov

Table 1: Antifungal Activity of Selected Quinazoline Analogs

| Compound Type | Fungal Strain(s) | Observed Activity |

|---|---|---|

| 6-bromo-3-propylquinazolin-4-one | Gibberella zeae, Fusarium oxysporum | Good activity, with 50.3% and 47.2% inhibition respectively at 50 µg/mL. nih.gov |

| Pyrazol-quinazolinone derivative | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L. mdpi.com |

| Acylhydrazone quinazolines | Aspergillus niger, Aspergillus fumigatus | Significant activity noted. nih.gov |

Antiviral Activity

Numerous studies have reported the broad-spectrum antiviral activities of quinazolinone derivatives. internationalscholarsjournals.com For instance, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel and potent inhibitors of Zika Virus (ZIKV) and Dengue Virus (DENV) replication, with some analogs exhibiting EC50 values as low as 86 nM. nih.gov Other 2,3-disubstituted quinazolin-4(3H)-ones have shown specific activity against Herpes Simplex Virus type 1 (HSV-1), HSV-2, and vaccinia virus. internationalscholarsjournals.com Some derivatives were also found to be active against Coxsackie virus B4 and parainfluenza-3 virus. internationalscholarsjournals.comresearchgate.net

The mechanism of action and viral targets can vary. For example, certain quinazoline-based protein kinase inhibitors have demonstrated anti-cytomegalovirus (CMV) activity both in vitro and in vivo. nih.gov Research has also explored quinazoline derivatives as potential agents against influenza viruses, with some compounds showing superior activity to the reference drug ribavirin. nih.gov

Table 2: Antiviral Activity of Selected Quinazoline Analogs

| Compound Type | Virus | Potency (EC50/IC50) |

|---|---|---|

| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | EC50 values as low as 86 nM. nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | Herpes Simplex Virus type 1 (HSV-1) | IC50 values of 20 – 30 µM. researchgate.net |

| 2,3-disubstituted quinazolin-4(3H)-ones | Vaccinia virus, Cowpox virus | Modest activity with IC50 values of 20-60 µM. researchgate.net |

| Quinazoline derivatives | Influenza A/WSN/33 (H1N1) | Superior activity to ribavirin. nih.gov |

Anti-inflammatory and Analgesic Activities

While direct experimental data on the anti-inflammatory and analgesic effects of N-(3-Phenylpropyl)quinazolin-4-amine is scarce, the quinazoline and quinazolinone classes of compounds are widely recognized for these properties. nih.govnih.govmdpi.comencyclopedia.pub

Numerous analogs have been synthesized and have shown significant activity. For example, a variety of 3-phenyl-2-substituted-3H-quinazolin-4-ones have demonstrated potent anti-inflammatory and moderate analgesic effects. nih.gov In some cases, the anti-inflammatory potency of these synthetic analogs was comparable or even superior to standard drugs like diclofenac (B195802) sodium. nih.govnih.gov The introduction of different heterocyclic moieties, such as thiazolidinones and azetidinones, to the quinazolinone structure has also been shown to enhance anti-inflammatory and analgesic potential. nih.gov

Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to modulate key inflammatory pathways. A primary mechanism investigated is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. Several quinazoline derivatives have been identified as potent inhibitors of prostaglandin (B15479496) synthesis. nih.gov

Some quinazolinones have shown selective inhibition of COX-2, which is an attractive profile for anti-inflammatory agents with potentially fewer gastrointestinal side effects. nih.gov Additionally, the modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), represents another important mechanism. Certain 6-arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as potent inhibitors of TNF-α production. nih.gov

In vivo Models for Analgesic and Anti-inflammatory Evaluation

The preclinical evaluation of the analgesic and anti-inflammatory activities of quinazoline analogs has been conducted using a range of established in vivo models.

For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is frequently used to assess acute inflammation. Many quinazolinone derivatives have shown a significant reduction in paw edema in this model, with some compounds exhibiting dose-dependent effects. nih.govnih.gov

Analgesic properties are often evaluated using the acetic acid-induced writhing test in mice, which assesses peripheral analgesic effects. Several novel 3-phenyl-2-substituted-3H-quinazolin-4-ones have demonstrated a significant reduction in the number of writhes, indicating potent analgesic activity. nih.gov

Table 3: In vivo Anti-inflammatory and Analgesic Activity of Selected Quinazoline Analogs

| Compound Type | In vivo Model | Key Findings |

|---|---|---|

| 3-phenyl-2-substituted-3H-quinazolin-4-ones | Carrageenan-induced paw edema (rat) | Potent anti-inflammatory activity, some more potent than diclofenac sodium. nih.gov |

| 3-phenyl-2-substituted-3H-quinazolin-4-ones | Acetic acid-induced writhing (mouse) | Moderate to significant analgesic activity. nih.gov |

| 2-methyl-3-substituted quinazolinones | Carrageenan-induced paw edema (rat) | Inhibition of edema ranging from 15.1% to 32.5%. nih.gov |

Neurological Activities

Anticonvulsant Potential

There is no specific literature detailing the anticonvulsant potential of N-(3-Phenylpropyl)quinazolin-4-amine. However, the quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. mdpi.com

Modern research continues to explore this chemical space. Studies on 2,3-disubstituted quinazolin-4(3H)-one derivatives have identified compounds with significant anticonvulsant properties in preclinical models such as the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The anticonvulsant effect is often linked to the modulation of the GABA-A receptor, where these compounds can act as positive allosteric modulators. mdpi.com

Structure-activity relationship (SAR) studies have shown that substituents at positions 2 and 3 of the quinazolinone ring are critical for potency. mdpi.comnih.gov For instance, N-substituted-6-fluoro-quinazoline-4-amine derivatives have demonstrated significant anticonvulsant activity, with some compounds showing higher potency than the reference drugs methaqualone and valproate in the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.com The lipophilicity and electronic nature of the substituents can greatly influence the ability of these compounds to cross the blood-brain barrier and interact with their neurological targets. mdpi.comnih.gov

Table 4: Anticonvulsant Activity of Selected Quinazoline Analogs

| Compound Type | In vivo Model | Key Findings |

|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures (mouse) | Protection against seizures ranging from 16.67% to 100%. mdpi.com |

| N-substituted-6-fluoro-quinazoline-4-amines | Subcutaneous PTZ (scPTZ) test (mouse) | ED50 values as low as 140 mg/kg, more potent than methaqualone and valproate. mdpi.com |

| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Not specified | Moderate to significant activity compared to diazepam. |

Anti-Alzheimer's Disease Agents

Quinazoline derivatives have emerged as a promising class of multi-target agents for Alzheimer's disease (AD), addressing several key pathological pathways of the complex neurodegenerative disorder. mdpi.comresearchgate.netnih.gov Research has focused on their ability to inhibit cholinesterase enzymes and modulate the aggregation of amyloid-beta (Aβ) peptides. mdpi.comresearchgate.net

Cholinesterase Inhibition

A primary therapeutic strategy for AD involves elevating acetylcholine (B1216132) levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Numerous quinazoline derivatives have demonstrated potent inhibitory activity against both enzymes. bezmialem.edu.trnih.gov In one study, a series of imines bearing a quinazolin-4(3H)-one scaffold showed excellent inhibitory profiles against AChE, with Kᵢ values ranging from 4.20 to 26.10 nM, which were superior to the standard drug tacrine (B349632) (Kᵢ = 37.62 nM). bezmialem.edu.tr Similarly, these compounds displayed potent BuChE inhibition, with IC₅₀ values between 1.47 and 19.89 nM. bezmialem.edu.tr Another study identified 2,4-disubstituted quinazoline derivatives with strong and selective inhibitory activity against BuChE; for instance, compound 6f exhibited an IC₅₀ value of 0.52 µM for eqBuChE. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Analog Series 3a-s | AChE | Kᵢ = 4.20 - 26.10 nM | bezmialem.edu.tr |

| Analog Series 3a-s | BuChE | IC₅₀ = 1.47 - 19.89 nM | bezmialem.edu.tr |

| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) | AChE | IC₅₀ = 2.1 µM | nih.gov |

| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) | BuChE | IC₅₀ = 8.3 µM | nih.gov |

| Compound 6f | eqBuChE | IC₅₀ = 0.52 µM | nih.gov |

| Compound 6h | eqBuChE | IC₅₀ = 6.74 µM | nih.gov |

| Compound 6j | eqBuChE | IC₅₀ = 3.65 µM | nih.gov |

Amyloid Aggregation Modulation

The aggregation of amyloid-beta peptides into neurotoxic plaques is a central hallmark of AD. mdpi.com Quinazoline derivatives have been investigated for their ability to inhibit this process. A library of 2,4-disubstituted quinazolines was evaluated, revealing several potent inhibitors of Aβ aggregation. nih.govnih.gov Notably, N⁴-(4-bromobenzyl)quinazoline-2,4-diamine (3k) was identified as a highly potent Aβ40 aggregation inhibitor with an IC₅₀ of approximately 80 nM, making it almost 18-fold more potent than the reference agent curcumin. nih.gov Its isomer, N²-(4-bromobenzyl)quinazoline-2,4-diamine (4k) , proved to be a potent dual inhibitor of both Aβ40 and Aβ42 aggregation, with an IC₅₀ of 1.7 µM for both. nih.gov Another compound, 4-(benzylamino)quinazolin-2-ol (15b) , was the most effective Aβ aggregation inhibitor in a separate study, with an IC₅₀ of 270 nM against Aβ40. nih.gov

| Compound | Target Peptide | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| N⁴-(4-bromobenzyl)quinazoline-2,4-diamine (3k) | Aβ40 | ~80 nM | nih.gov |

| N²-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ40 / Aβ42 | 1.7 µM | nih.gov |

| 4-(benzylamino)quinazolin-2-ol (15b) | Aβ40 | 270 nM | nih.gov |

| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (9) | Aβ40 | 2.3 µM | nih.gov |

| 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (8h) | Aβ40 | 900 nM | researchgate.net |

Antihistaminic Properties

Several studies have explored the potential of quinazoline derivatives as H1-antihistaminic agents. The primary evaluation method involves measuring the ability of these compounds to protect conscious guinea pigs from histamine-induced bronchospasm. nih.govnih.gov In this model, a series of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones demonstrated significant protective effects. nih.gov One of the most potent compounds, 1-methyl-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (7b) , provided 70.7% protection, a level comparable to the reference standard chlorpheniramine (B86927) maleate (B1232345) (71% protection). nih.gov A noteworthy advantage of these compounds was their significantly reduced sedative effect (~5%) compared to the reference drug (26%). nih.gov

Similarly, another series of 4-butyl-1-substituted-4H- nih.govbezmialem.edu.trnih.govtriazolo[4,3-a] quinazolin-5-ones was synthesized and tested. nih.gov The compound 4-butyl-1-methyl-4H- nih.govbezmialem.edu.trnih.govtriazolo[4,3-a] quinazolin-5-one (II) emerged as the most active, affording 71.91% protection against bronchospasm, which was equipotent to chlorpheniramine maleate (71% protection). nih.gov This compound also displayed negligible sedation (9%) versus the standard (30%). nih.gov These findings highlight the potential of the quinazoline scaffold for developing new, effective H1-antihistamines with improved side-effect profiles. researchgate.net

| Compound | Protection from Histamine-Induced Bronchospasm (%) | Sedative Effect (%) | Reference |

|---|---|---|---|

| 1-methyl-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (7b) | 70.7% | ~5% | nih.gov |

| 4-butyl-1-methyl-4H- nih.govbezmialem.edu.trnih.govtriazolo[4,3-a] quinazolin-5-one (II) | 71.91% | 9% | nih.gov |

| 1-methyl-4-benzyl-4H- nih.govbezmialem.edu.trnih.govtriazolo[4,3-a]quinazolin-5-one (II) | 76% | 7% | researchgate.net |

| Chlorpheniramine Maleate (Standard) | 71% | 26-30% | nih.govnih.gov |

Other Pharmacological Applications

Beyond their effects on the central nervous system and histamine (B1213489) receptors, quinazoline analogs have been investigated for a range of other pharmacological activities, including anti-diabetic, anti-hypertensive, and immunomodulatory applications.

Anti-diabetic Agents

The anti-diabetic potential of quinazoline derivatives has been frequently linked to their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.goveurjchem.com By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia. Numerous synthesized quinazolin-4(3H)-one derivatives have shown potent α-glucosidase inhibitory activity, often far exceeding that of the standard drug acarbose (B1664774). nih.gov For instance, one study reported a series of analogs with IC₅₀ values ranging from 14.4 to over 750 µM, where compound 7b (IC₅₀ = 14.4 µM) was approximately 53 times more potent than acarbose. nih.gov Another investigation of 2,3-dihydroquinazolin-4(1H)-ones found derivatives with IC₅₀ values as low as 2.6 µM, significantly stronger than acarbose (IC₅₀ = 34.7 µM). nih.gov

| Compound Series/Name | Inhibitory Activity (IC₅₀) | Reference Drug (Acarbose) IC₅₀ | Reference |

|---|---|---|---|

| Compound 7b | 14.4 ± 0.2 µM | ~750 µM | nih.gov |

| Compound 7f | 25.6 µM | ~750 µM | nih.gov |

| Derivative 4h | 2.6 ± 0.1 µM | 34.7 ± 0.3 µM | nih.gov |

| Derivative 4i | 2.96 ± 0.8 µM | 34.7 ± 0.3 µM | nih.gov |

| Imines with quinazolin-4(3H)-one | 0.34 - 2.28 nM | 3.18 nM | bezmialem.edu.tr |

| C-7 Substituted Quinazolines (8 analogs) | < 2 µM | 0.586 µM | eurjchem.com |

Anti-hypertensive Properties

The quinazoline core is found in established anti-hypertensive drugs like prazosin (B1663645), which acts by blocking α1-adrenergic receptors. nih.govbenthamdirect.com Following this precedent, researchers have synthesized and screened novel quinazoline derivatives for their ability to lower blood pressure. In one in vivo study, a series of substituted quinazolin-4(3H)-ones was evaluated, and seven of the eighteen compounds demonstrated a significant hypotensive effect, with some also inducing bradycardia. nih.govbenthamdirect.comresearchgate.net These compounds showed better activity than the reference drug prazosin. nih.govbenthamdirect.com Another study on substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines found that several compounds were as potent as prazosin in anesthetized normotensive rats. nih.gov Upon oral administration to conscious spontaneously hypertensive rats, two of these agents appeared to be even more efficacious than prazosin at higher doses. nih.gov

| Compound Series | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Substituted quinazolin-4(3H)-ones (2a, 2c, 4a, 4d, 5d, 6a, 6b) | In vivo screening | Showed hypotensive effect and bradycardia; better activity than Prazosin. | nih.govbenthamdirect.com |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Anesthetized normotensive rats | Potency comparable to Prazosin. | nih.gov |

| Selected promising compounds from above series | Conscious spontaneously hypertensive rats (oral) | More efficacious than Prazosin at doses of 10-100 µmol/kg. | nih.gov |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives | Non-invasive blood pressure (NIBP) in rats | Compound 20 was the most potent of the series. | tandfonline.com |

Immunomodulatory Effects

The immunomodulatory potential of quinazoline derivatives is primarily demonstrated through their anti-inflammatory activities. These compounds can modulate immune responses by inhibiting the production of pro-inflammatory cytokines. nih.govtsijournals.com Studies have shown that quinazolines can potently inhibit cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. nih.gov For example, the quinazoline derivative SH-340 was found to inhibit the expression of TSLP, a key cytokine in allergic inflammation, by suppressing the IL-4/IL-13-STAT6 signaling pathway in human keratinocytes. nih.gov Another compound, Leniolisib , is a selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor designed as an anti-inflammatory immunomodulator, showing potent activity with an IC₅₀ of 9 nM and inhibiting a wide range of immune cell functions. mdpi.com Further research has identified pyrazolo[1,5-a]quinazoline derivatives that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in inflammatory responses. mdpi.com

Mechanism of Action and Molecular Interactions of N 3 Phenylpropyl Quinazolin 4 Amine Derivatives

Elucidation of Molecular Targets and Pathways

Derivatives of the quinazoline (B50416) core structure are recognized as a versatile class of compounds that can interact with numerous molecular targets within the cell. Research has demonstrated that these molecules function as inhibitors of several crucial enzyme families and can modulate critical signaling pathways involved in cell growth, survival, and differentiation.

The primary molecular targets identified for quinazoline derivatives are protein kinases, which are central regulators of cellular signaling. nih.gov Among the most prominent targets are the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor-2 (VEGFR-2), both of which are key drivers in cancer progression. nih.govmdpi.com Furthermore, these compounds have shown inhibitory activity against other important kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K). jst.go.jpacs.org The inhibition of these kinases disrupts the downstream signaling cascades they control, such as the PI3K/Akt pathway, which is fundamental for cell survival and proliferation. acs.orgnih.gov

Beyond kinases, quinazoline derivatives have been developed to target other enzyme classes. Notably, certain analogues function as potent inhibitors of Histone Deacetylases (HDACs), particularly HDAC6, which play a critical role in epigenetic regulation and protein function. mdpi.com Other enzymatic targets include thymidylate synthase, an essential enzyme in DNA synthesis, and phosphodiesterase-4 (PDE-4), which is involved in inflammatory processes. jst.go.jpacs.org The ability of this single chemical scaffold to be modified to interact with such a wide array of targets highlights its importance in medicinal chemistry.

Receptor Binding and Ligand-Receptor Interactions (e.g., Neurotensin (B549771) Receptor 1, H1 receptors)

While the primary focus of research on N-(3-phenylpropyl)quinazolin-4-amine derivatives has been on intracellular enzyme targets, the broader quinazoline class has been investigated for receptor interactions. However, specific and detailed studies on the direct binding of (3-Phenyl-propyl)-quinazolin-4-yl-amine derivatives to Neurotensin Receptor 1 and Histamine (B1213489) H1 receptors are limited in the available scientific literature. Research into non-peptide neurotensin receptor antagonists has largely focused on distinct chemical scaffolds, such as adamantane (B196018) derivatives. researchgate.net Similarly, while numerous compounds act as H1 receptor antagonists, the quinazoline core is not a classical pharmacophore for this activity, which is more commonly associated with structures like those found in cetirizine (B192768) or mepyramine. nih.govwikipedia.org Some studies have explored quinazolinone derivatives as H2-receptor antagonists, but this is a different receptor subtype with a distinct pharmacological profile. nih.gov

Cellular and Molecular Mechanisms of Action

The inhibition of key molecular targets by N-(3-phenylpropyl)quinazolin-4-amine derivatives translates into profound effects on cellular processes, most notably leading to the cessation of cell division and the induction of programmed cell death.

A common outcome of treating cancer cells with quinazoline derivatives is the induction of cell cycle arrest. acs.orgnih.gov By inhibiting kinases like CDK2 or signaling pathways such as PI3K/Akt, these compounds prevent cells from progressing through the necessary checkpoints for division. For instance, potent PI3Kα inhibitors from the 4-aminoquinazoline series have been shown to cause cell cycle arrest at the G1 phase. acs.org Other quinazolinone derivatives have been reported to induce arrest at the G2/M phase. nih.gov

Following cell cycle arrest, these compounds often trigger apoptosis, or programmed cell death. The induction of apoptosis can occur through various molecular mechanisms. Inhibition of the PI3K/Akt survival pathway is a key contributor. acs.orgnih.gov Furthermore, studies have shown that these derivatives can induce apoptosis via the mitochondrial-dependent (intrinsic) pathway. acs.orgnih.gov This is characterized by the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.gov

Inhibition of Tumor Cell Migration and Invasion

Derivatives of the quinazoline scaffold have demonstrated notable efficacy in hindering tumor cell migration and invasion, which are critical processes in cancer metastasis. The mechanism often involves the modulation of key signaling pathways that regulate cell motility and the degradation of the extracellular matrix. For instance, certain quinazolin-4-one hybrids have been shown to participate in activities that control cell proliferation, migration, and invasion. nih.gov The inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a primary mechanism through which these compounds exert their effects. nih.gov By blocking the ATP binding site of EGFR, these derivatives can prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, including those that promote the epithelial-mesenchymal transition (EMT), a key process in enabling cancer cells to become motile and invasive.

Research on various quinazoline-based compounds has consistently pointed towards their potential to reduce the metastatic capabilities of cancer cells. Studies on different cancer cell lines, including breast cancer, have shown that these compounds can significantly decrease the rates of cell migration and invasion. researchgate.net This inhibition is crucial for preventing the spread of cancer from the primary tumor to distant organs, a major cause of mortality in cancer patients.

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. Quinazoline derivatives have been identified as potent inhibitors of angiogenesis. nih.govresearchgate.net Their anti-angiogenic activity is often linked to the inhibition of multiple kinase signaling pathways involved in the proliferation and migration of endothelial cells. nih.gov

One of the key targets for these compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. By inhibiting VEGFR and other receptor tyrosine kinases, N-(3-Phenylpropyl)quinazolin-4-amine and its analogs can effectively block the signaling cascade that stimulates the formation of new microvessels. This leads to a reduction in the blood supply to the tumor, thereby inhibiting its growth and potential for metastasis. General screening for inhibitors of microvessel growth has led to the discovery of novel compounds with anti-angiogenic properties, and chemical optimization has produced orally active derivatives with potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov

Interference with DNA/RNA

Beyond their effects on signaling pathways, certain quinazoline derivatives interfere with fundamental cellular processes involving nucleic acids. A significant mechanism is the inhibition of enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase-1 (PARP1). nih.govnih.gov PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. nih.gov By inhibiting PARP, these compounds prevent the repair of DNA single-strand breaks, which then leads to the formation of cytotoxic double-strand breaks during replication, ultimately causing cell death in cancer cells that are unable to repair this damage. nih.gov

Furthermore, the inhibition of other proteins involved in gene transcription and DNA maintenance, like Bromodomain-containing protein 4 (BRD4), has been explored. nih.gov Co-inhibition of PARP and BRD4 is envisioned as a strategy to sensitize cancer cells to DNA damage and enhance therapeutic outcomes. nih.gov This dual-inhibition approach highlights the multifaceted ways in which quinazoline derivatives can disrupt DNA-related processes to exert their anticancer effects.

Computational and In Silico Approaches to Mechanism Elucidation

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. For N-(3-Phenylpropyl)quinazolin-4-amine derivatives, docking studies have been instrumental in elucidating their mechanism of action at the atomic level. nih.govnih.gov These studies frequently identify key interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding pocket of protein kinases like EGFR. nih.govnih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| EGFR | Met769 | Hydrogen Bond | nih.gov |

| EGFR | Arg817, Lys721 | Hydrogen Bond, Electrostatic | nih.gov |

| PARP1 | Gly863 | Hydrogen Bond | nih.gov |

| BRD4 | Asn433 | Hydrogen Bond | nih.gov |

| GABA-A Receptor | - | Binding Affinity Prediction | researchgate.net |

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the protein-ligand complex over time. nih.gov MD simulations provide insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the energetic contributions of various interactions. mdpi.com For quinazoline derivatives, MD simulations have confirmed the stability of their binding within the kinase active site. nih.govnih.gov

These simulations can reveal how the protein structure adapts to the bound ligand and the role of water molecules in mediating interactions. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues, respectively. nih.gov The results often demonstrate that the ligand remains stably bound through key interactions identified in docking studies, reinforcing the proposed mechanism of inhibition. nih.govsemanticscholar.org

| System Studied | Simulation Length | Key Finding | Reference |

|---|---|---|---|

| Quinazolinone-EGFR Complex | Not Specified | Demonstrated well-binding stability with lower RMSD compared to less active analogues. | nih.gov |

| Quinazoline-triamine-EGFR Complex | Not Specified | Confirmed Met769 as a crucial residue for interaction. | nih.govsemanticscholar.org |

| Pyrimidine-amine-FLT3 Complex | 100 ns | Evaluated overall stability of protein-ligand complexes; RMSD of proteins ranged from 1.0–4.0 Å. | mdpi.com |

| Quinazoline-PDE7A Complex | Not Specified | Assessed binding stability and interaction patterns. | nih.gov |

DFT Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net DFT calculations have been applied to quinazoline derivatives to understand their intrinsic chemical properties. These studies can compute various molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. mdpi.com

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. This information is valuable for understanding how the molecule might interact with its biological target. mdpi.com By providing a detailed picture of the electronic properties, DFT analysis complements experimental findings and other computational methods to build a comprehensive understanding of the structure-activity relationships of these compounds. dntb.gov.ua

| Compound Class | Calculated Property | Significance | Reference |

|---|---|---|---|

| 3-substituted phenyl quinazolinone | HOMO, LUMO, MEP | Provided insights into chemical reactivity and charge distribution. | nih.gov |

| Quinazolin-4(3H)-ones | Global Reactivity Descriptors | Analyzed the electronic structure to predict biological activity. | researchgate.net |

| Quinazolinone-nitrate complex | Isomer Stability, Proton Transfer | Predicted relative stability of isomers and described the nature of the complex. | mdpi.com |

| Pyrazol-5-amine azo-dye | NMR Chemical Shifts | Predicted NMR shifts to validate molecular geometry and electronic structure. | researchgate.net |

Structure Activity Relationship Sar Studies of N 3 Phenylpropyl Quinazolin 4 Amine and Quinazoline Analogs

Impact of Quinazoline (B50416) Ring Substitutions on Biological Activity

Chemical modification of the quinazoline ring system is a key strategy for optimizing the biological activity of its derivatives. ontosight.ai The nature and position of substituents on the heterocyclic core can dramatically alter the potency, selectivity, and pharmacokinetic properties of the resulting compounds. nih.gov

The substitution pattern on the quinazoline ring plays a critical role in defining the biological profile of N-(3-Phenylpropyl)quinazolin-4-yl-amine analogs.

C-2 Position: Substitutions at the C-2 position significantly influence activity. For instance, the introduction of a pyridin-4-yl group at this position has been explored in various quinazoline derivatives. ontosight.ai Additionally, incorporating an imidazole (B134444) or a triazole moiety on an alkyl side chain at the C-2 position has been shown to enhance anti-inflammatory effects. nih.gov SAR studies have revealed that methyl, amine, or thiol groups at the C-2 position can be essential for antimicrobial activities. nih.gov

C-4 Position: The amine or substituted amine at the C-4 position is a cornerstone for the biological activity of many quinazoline derivatives. nih.govnih.gov This group is often crucial for interaction with target enzymes, such as kinases. ontosight.ai Modifications at this position, for example creating 4-anilinoquinazoline (B1210976) analogs, have been a major focus in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov

C-6 and C-7 Positions: The benzene (B151609) portion of the quinazoline core, particularly at the C-6 and C-7 positions, is a common site for modification. Electron-rich substituents, such as methoxy (B1213986) groups, are frequently incorporated at these positions. ontosight.ai For example, 6,7-dimethoxy substitution is a feature in several biologically active quinazolines. The presence of halogens, like iodine or bromine, at the C-6 position can also enhance anticancer and antimicrobial activities. nih.govnih.govijmpr.in

C-8 Position: The C-8 position is another site where substitutions can modulate activity. The introduction of a halogen atom at this position has been reported to improve the antimicrobial properties of quinazolinone derivatives, a closely related class of compounds. nih.govijmpr.in

The table below summarizes the impact of various substitutions on the quinazoline core based on research findings.

| Position | Substituent Type | Impact on Biological Activity |

| C-2 | Heteroaryl (e.g., Imidazole, Triazole) | Increased anti-inflammatory activity nih.gov |

| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial activity nih.gov |

| C-4 | Substituted Amine (e.g., Anilino) | Potent EGFR tyrosine kinase inhibition nih.gov |

| C-6 | Halogen (e.g., Iodo, Bromo) | Promotes anticancer and antimicrobial activity nih.govnih.gov |

| C-6, C-7 | Methoxy Groups | Common feature in biologically active analogs ontosight.ai |

| C-8 | Halogen | Can improve antimicrobial activity nih.govijmpr.in |

The amine group linking the quinazoline core and the phenylpropyl side chain is a pivotal feature. It often acts as a hydrogen bond donor or acceptor, anchoring the molecule to its biological target. nih.gov The presence of this amine at the 4th position is a recurring theme in quinazolines designed as kinase inhibitors and antimicrobials. nih.govontosight.ai Its basicity and steric environment can be modulated by the substituents on both the quinazoline ring and the side chain, thereby influencing the binding affinity and selectivity of the compound.

Identification of Key Pharmacophoric Features for Specific Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For quinazoline derivatives, distinct pharmacophoric features have been identified for different therapeutic targets.

Anticancer Activity (EGFR Inhibition): For 4-anilinoquinazoline-based EGFR inhibitors, the key pharmacophoric features include:

The quinazoline nitrogen (N-1) acting as a hydrogen bond acceptor.

The N-4 amine group.

An appropriately substituted aniline (B41778) ring that occupies a specific hydrophobic pocket. nih.gov

Antimicrobial Activity: A general pharmacophore for antimicrobial quinazolines often includes:

A substituted quinazoline core, with halogens at C-6 or C-8 being favorable. nih.govijmpr.in

A substituent at C-2 (e.g., methyl or thiol). nih.gov

A substituted aromatic ring attached at the N-3 position (in related quinazolinones) or an amine at C-4. nih.gov

Anti-inflammatory Activity: For anti-inflammatory quinazolines, the incorporation of a heteroaryl moiety, such as imidazole or triazole, on a side chain at the C-2 position has been identified as a key feature for enhanced potency. nih.gov

Rational Design Principles for Enhanced Efficacy and Selectivity

Rational drug design leverages the understanding of SAR to create new analogs with improved properties. Key principles applied to quinazoline derivatives include:

Structure-Based Design: When the 3D structure of the target protein is known, molecular docking studies are used to predict how different analogs will bind. nih.gov This allows for the design of substituents that can form specific hydrogen bonds or hydrophobic interactions with active site residues, thereby increasing affinity and selectivity. nih.govnih.gov

Privileged Structure Scaffolding: The quinazoline ring is considered a "privileged structure" because it can bind to multiple, diverse biological targets. nih.gov Rational design often involves decorating this core with different functional groups to direct its activity towards a specific target.

Bioisosteric Replacement: This principle involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties. This is often done to improve pharmacokinetic properties or to explore the steric and electronic requirements of the binding site. nih.gov For example, modifying the aniline ring in 4-anilinoquinazolines with different substituents is a common strategy to enhance EGFR inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

QSAR and 3D-QSAR are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are valuable for predicting the activity of novel compounds before their synthesis.

Several QSAR studies have been performed on quinazoline and quinazolinone derivatives to guide the design of more potent agents. rsc.orgresearchgate.net

3D-QSAR and CoMFA: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to series of 4-anilinoquinazoline derivatives targeting EGFR. nih.gov These studies generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative charge) are predicted to increase or decrease biological activity. nih.gov For instance, a CoMFA model might indicate that a bulky, electron-withdrawing group at a specific position on the aniline ring is favorable for activity. nih.gov

Model Development and Validation: QSAR models are developed using a "training set" of compounds with known activities and then validated using an external "test set" to ensure their predictive power. researchgate.net The resulting models can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. frontiersin.org These studies have been instrumental in understanding the structural requirements for the anticancer and antimicrobial activities of quinazoline derivatives. nih.govrsc.org

Ligand-Based 3D-QSAR Model Generation

Ligand-based three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational technique used when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that the biological activity of a compound is related to its interaction with a receptor, which in turn is determined by the compound's 3D structural and physicochemical properties. The generation of a robust 3D-QSAR model for quinazoline analogs involves several critical steps.

First, a dataset of quinazoline derivatives with a range of biological activities (e.g., inhibitory concentrations, IC50) is compiled. frontiersin.org The activity values are typically converted to a logarithmic scale (pIC50) to ensure a more normal data distribution. unar.ac.id This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org

A crucial step in 3D-QSAR is the conformational alignment of all molecules in the dataset. frontiersin.org A template molecule, often one of the most active compounds, is selected, and the remaining structures are superimposed onto its common core, which for this series is the quinazoline scaffold. unar.ac.id This ensures that the variations in activity can be attributed to the differences in substituent groups at equivalent positions.

Once aligned, the molecules are placed in a 3D grid. mdpi.com Computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then employed to calculate descriptor fields around each molecule.

CoMFA: This method calculates steric and electrostatic fields at each grid point. worldscientific.com The steric fields represent the shape of the molecule (van der Waals interactions), while the electrostatic fields describe the charge distribution (Coulombic interactions). mdpi.com

CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed description of the potential interactions between the ligand and its receptor.

The calculated field values are then correlated with the biological activity data of the training set using Partial Least Squares (PLS) regression. nih.gov PLS is a statistical method that can handle a large number of correlated descriptors, making it ideal for 3D-QSAR.

The final step is rigorous statistical validation of the generated model. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.comworldscientific.com External validation is performed by using the established model to predict the activity of the compounds in the test set, which were not used in model generation. researchgate.net The predictive correlation coefficient (R²pred) is then calculated. researchgate.net A robust and predictive 3D-QSAR model is characterized by high q² and r² values, a low standard error of estimate (SEE), and a high F-statistic value. mdpi.comresearchgate.net

Table 1: Statistical Parameters of a Representative 3D-QSAR Model for Quinazoline Analogs This table presents typical statistical results for CoMFA and CoMSIA models based on published studies on quinazoline derivatives. mdpi.comworldscientific.comresearchgate.net

| Parameter | Description | CoMFA Model | CoMSIA Model |

| q² | Leave-one-out cross-validation coefficient | 0.619 | 0.599 |

| r² | Non-cross-validated correlation coefficient | 0.972 | 0.895 |

| F-value | F-test value | 149.222 | 215.5 |

| SEE | Standard Error of Estimate | 0.094 | 0.233 |

| R²pred | Predictive correlation coefficient for the test set | 0.657 | 0.681 |

| N | Number of components in PLS analysis | 10 | 4 |

Correlation of Structural Descriptors with Biological Potency

The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions in 3D space where specific physicochemical properties are correlated with an increase or decrease in biological potency. frontiersin.org These maps are instrumental in understanding the structure-activity relationships for N-(3-Phenylpropyl)quinazolin-4-amine and its analogs.

For instance, a CoMFA steric contour map might show a large green-colored region near a particular position on the phenyl ring of the phenylpropyl moiety. This indicates that bulky, sterically favorable substituents in this area are likely to enhance biological activity. Conversely, a yellow-colored region would suggest that bulky groups are disfavored. Similarly, electrostatic contour maps use blue and red contours to indicate where positive and negative charges, respectively, are favorable for activity. mdpi.com CoMSIA maps provide additional insights, showing regions where hydrophobic (yellow), hydrophilic (white), hydrogen bond donor (cyan), and hydrogen bond acceptor (magenta) properties are preferred.

General SAR studies on quinazoline and quinazolinone derivatives have revealed several key structural features that influence their biological activities:

Substitutions at Position 4: The amine group at the 4th position of the quinazoline ring is often crucial for activity. Modifications to the N-(3-Phenylpropyl) side chain directly impact receptor binding. nih.gov

Substitutions at Positions 2 and 3: The introduction of various groups at the 2 and 3 positions of the quinazoline core can significantly modulate the biological profile of the molecule. researchgate.net

Substitutions on the Benzene Ring: The placement of substituents, particularly halogens, on the benzene portion of the quinazoline nucleus (e.g., at positions 6 or 8) can also enhance potency. nih.gov

By integrating these general findings with the specific insights from 3D-QSAR contour maps, a detailed SAR can be established. For the N-(3-Phenylpropyl)quinazolin-4-amine scaffold, the model might suggest that electron-withdrawing groups on the terminal phenyl ring increase potency, while modifications to the length or flexibility of the propyl linker could either enhance or diminish activity depending on the receptor's topology.

Table 2: Structure-Activity Relationship of Hypothetical N-(3-Phenylpropyl)quinazolin-4-amine Analogs This table illustrates how systematic structural modifications could correlate with biological potency (pIC50), based on general principles of SAR and QSAR studies.

| Compound | Quinazoline Core (R1) | Phenyl Ring of Propyl Chain (R2) | pIC50 |

| 1 | H | H | 5.8 |

| 2 | 6-Cl | H | 6.2 |

| 3 | H | 4-F | 6.5 |

| 4 | H | 4-OCH3 | 5.5 |

| 5 | 6-Cl | 4-F | 7.1 |

| 6 | 7-CH3 | 3-Cl | 6.4 |

| 7 | H | 4-CF3 | 6.9 |

This data illustrates that halogen substitutions on either the quinazoline core (Compound 2 vs. 1) or the phenyl ring (Compound 3 vs. 1) can be beneficial. Combining favorable substitutions often leads to a synergistic effect, resulting in a significantly more potent compound (Compound 5). Conversely, an electron-donating group like methoxy (Compound 4) may decrease activity. An electron-withdrawing trifluoromethyl group (Compound 7) can also enhance potency. These correlations provide a clear roadmap for designing new analogs with improved biological efficacy.

Future Perspectives and Advanced Research Directions for N 3 Phenylpropyl Quinazolin 4 Amine

Exploration of Novel Therapeutic Targets and Indications

While initial research may have focused on a specific target, the inherent versatility of the quinazoline (B50416) scaffold allows for its adaptation to a wide array of biological targets, opening doors to new therapeutic indications. The future exploration for derivatives of N-(3-phenylpropyl)quinazolin-4-amine could extend beyond well-trodden paths like EGFR inhibition. mdpi.com

Research has shown that quinazoline derivatives can be engineered to interact with a diverse set of proteins involved in various pathologies. mdpi.com Potential targets for novel analogues of N-(3-phenylpropyl)quinazolin-4-amine could include:

Protein Kinases: Beyond EGFR, a multitude of other kinases are implicated in cancer and inflammatory diseases. nih.govemanresearch.org Targets such as VEGFR-2, c-Met, Aurora kinases, and PI3Kδ present significant opportunities for developing selective or multi-kinase inhibitors. nih.govmdpi.comnih.govresearchgate.net

Neurodegenerative Disease Targets: For complex conditions like Alzheimer's disease (AD), quinazoline derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). mdpi.comnih.gov This suggests a potential new therapeutic avenue for the N-(3-phenylpropyl)quinazolin-4-amine scaffold.

DNA Repair and Replication Enzymes: Enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1) and DNA gyrase are critical for cell survival and proliferation, particularly in cancer and infectious diseases. nih.govdntb.gov.uamdpi.com The quinazoline core could be functionalized to target these enzymes.

Microtubule Dynamics: Some quinazoline compounds have been found to interfere with microtubule polymerization, a validated anticancer strategy. nih.gov

| Target Class | Specific Target Examples | Potential Therapeutic Indication | Reference |

|---|---|---|---|

| Protein Kinases | VEGFR-2, PDGFR-β, c-Met, PI3Kδ, Aurora Kinases | Cancer, Angiogenesis-related disorders | nih.govmdpi.comnih.gov |

| Neurodegenerative Targets | AChE, BChE, BACE-1, MAO-A/B | Alzheimer's Disease, Parkinson's Disease | mdpi.comnih.govmdpi.com |

| DNA Maintenance | PARP-1, DNA Gyrase | Cancer, Bacterial Infections | nih.govdntb.gov.ua |

| Cytoskeletal Proteins | Tubulin | Cancer | nih.gov |

Development of Multi-Target Directed Ligands based on the Quinazoline Scaffold

The complexity of diseases like cancer and neurodegenerative disorders has spurred a shift from the "one-target, one-drug" model to the development of Multi-Target Directed Ligands (MTDLs). mdpi.com MTDLs are single molecules designed to modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. The quinazoline scaffold is an ideal framework for creating such agents. mdpi.comnih.gov

Future research could focus on designing N-(3-phenylpropyl)quinazolin-4-amine analogues that co-inhibit key pathways. For instance:

Dual Kinase Inhibition: In oncology, simultaneously inhibiting kinases in complementary signaling pathways, such as EGFR and c-Met or VEGFR-2 and PDGFR-β, can lead to synergistic antitumor effects. mdpi.comnih.gov

Combined Anti-Alzheimer's Activity: For Alzheimer's disease, a single quinazoline-based molecule could be designed to inhibit both cholinesterases (for symptomatic relief) and BACE-1 (to reduce amyloid-β plaque formation). nih.gov

Cytotoxic and Anti-Angiogenic Agents: Researchers have successfully combined tubulin polymerization inhibition with receptor tyrosine kinase (e.g., VEGFR-2) inhibition within a single quinazoline scaffold, tackling both cancer cell proliferation and the tumor's blood supply. nih.gov

The design of MTDLs requires a deep understanding of the structural biology of each target to create a molecule with a balanced affinity profile.

Application of Advanced Synthetic Methodologies for Diversification

To explore the vast chemical space around the N-(3-phenylpropyl)quinazolin-4-amine core, advanced and efficient synthetic methodologies are crucial. While traditional methods like the Niementowski reaction exist, modern organic synthesis offers more powerful tools for generating diverse libraries of compounds for screening. actascientific.com

Future synthetic strategies will likely include:

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times, improve yields, and enable reactions that are difficult under conventional heating, facilitating rapid library synthesis. nih.gov

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy for creating diverse quinazoline derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings are invaluable for modifying the quinazoline core and the phenylpropyl side chain, allowing for the introduction of a wide range of substituents to fine-tune biological activity and physicochemical properties. scilit.com

These advanced methods will enable chemists to systematically probe the structure-activity relationships (SAR) around the scaffold, leading to the identification of more potent and selective drug candidates. nih.gov

Integration of Cheminformatics and Artificial Intelligence in Drug Design

Modern drug discovery is increasingly driven by computational approaches. researchgate.netnih.gov The development of N-(3-phenylpropyl)quinazolin-4-amine analogues can be significantly accelerated by integrating cheminformatics and artificial intelligence (AI). nih.gov

Key computational applications include:

Molecular Docking and Simulation: These tools can predict how different analogues bind to the active site of a target protein, providing insights into the molecular basis of activity and guiding the design of new compounds with improved affinity. dntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the chemical structures of a series of compounds with their biological activity, enabling the prediction of potency for novel, unsynthesized molecules.

AI and Machine Learning: AI algorithms can analyze large datasets to identify complex patterns and predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADME). This can help prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Virtual Screening: Large virtual libraries of quinazoline derivatives can be computationally screened against a target of interest to identify potential "hits" for chemical synthesis.

By moving many experiments from the lab to a virtual environment, these computational tools streamline the design-make-test-analyze cycle. nih.gov

Preclinical Optimization Strategies for Potency, Selectivity, and Efficacy

Once a lead compound is identified, it must undergo rigorous preclinical optimization to improve its drug-like properties. For derivatives of N-(3-phenylpropyl)quinazolin-4-amine, this process will involve iterative chemical modification and biological testing to achieve a balance of potency, selectivity, and favorable pharmacokinetics.

Key optimization strategies include:

Improving Potency and Selectivity: Minor structural modifications to the quinazoline core or its substituents can lead to significant gains in potency (e.g., achieving nanomolar IC50 values) and selectivity against off-target proteins, which is crucial for minimizing side effects. mdpi.comnih.gov For instance, studies on other quinazolines have shown that structural modifications at the 6- and 7-positions can improve oral bioavailability. cornell.edu

Enhancing Pharmacokinetic Properties: Optimization aims to improve absorption, distribution, metabolism, and excretion (ADME) profiles. This includes increasing metabolic stability (e.g., in liver microsomes) and ensuring adequate oral bioavailability, as demonstrated in the optimization of other quinazoline-based kinase inhibitors. cornell.edu

Demonstrating In Vivo Efficacy: Promising compounds must be tested in relevant animal models of disease, such as tumor xenograft models for cancer, to demonstrate that in vitro potency translates to in vivo efficacy. nih.govnih.gov Studies often look for significant tumor growth inhibition without observable toxicity. nih.gov

This multiparameter optimization is a critical step in transforming a promising chemical scaffold into a viable clinical candidate. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3-Phenyl-propyl)-quinazolin-4-yl-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, quinazolin-4-amine derivatives are synthesized via substitution of urea on morpholine under controlled temperatures and pH . Optimization of reagents like cesium carbonate (for base-mediated reactions) and copper(I) bromide (as a catalyst) improves yield . Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity, validated by HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks . HRMS (ESI) provides molecular weight validation , while HPLC assesses purity (>95% preferred) . Melting point analysis (e.g., 104–107°C) serves as a preliminary purity indicator .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 or MAO-B) to assess anti-inflammatory or neuropharmacological potential. For example, quinazolin-4-amines are tested for MAO inhibition using fluorometric or radiometric methods . Cell viability assays (MTT) in cancer lines (e.g., HeLa) screen for cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Methodological Answer : Perform 3D-QSAR modeling to correlate substituent effects (e.g., phenyl or morpholinyl groups) with activity. For instance, electron-withdrawing groups on the quinazoline ring enhance binding to kinase targets . Experimental validation via molecular docking (e.g., AutoDock Vina) identifies critical interactions with active sites .

Q. How to resolve contradictions in reported biological efficacy across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity or enzyme isoform selectivity). Replicate experiments using standardized protocols (e.g., IC₅₀ determination in HEK-293 cells for kinase inhibition) . Cross-validate with in silico models to rule out false positives .

Q. What strategies improve the metabolic stability of this compound derivatives?

- Methodological Answer : Introduce bioisosteres (e.g., replacing morpholinyl with piperazinyl) to reduce oxidative metabolism. Evaluate stability via microsomal assays (human liver microsomes) and optimize logP values (<5) to enhance pharmacokinetics . Fluorine substitution at the phenyl group may also block metabolic hotspots .

Q. What analytical challenges arise in characterizing this compound metabolites?

- Methodological Answer : Metabolites with hydroxylated phenyl groups require LC-MS/MS for detection. Use deuterated solvents in NMR to distinguish parent compound signals from metabolites . High-resolution mass spectrometry (HRMS) identifies exact mass shifts indicative of metabolic modifications .

Q. How to design target-specific derivatives for neurological vs. inflammatory applications?

- Methodological Answer : For neurological targets (e.g., MAO-B), prioritize lipophilic substituents (e.g., 3-phenylpropyl) to enhance blood-brain barrier penetration . For anti-inflammatory applications, incorporate sulfonamide or triazole moieties to improve COX-2 selectivity . Validate selectivity via receptor-binding assays (SPR or ITC) .

Q. What alternative applications exist beyond pharmacology, such as in materials science?

- Methodological Answer : Explore coordination chemistry by complexing the quinazoline core with transition metals (e.g., Cu²⁺ or Pt²⁺) for catalytic or luminescent properties. Characterize complexes using X-ray crystallography and evaluate catalytic efficiency in Suzuki-Miyaura coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.